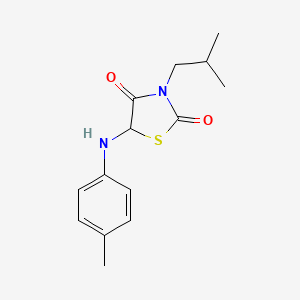
3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidine motifs, such as “3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Applications De Recherche Scientifique
Anticancer Activity
Thiazolidine motifs, including “3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione”, have been found to exhibit anticancer properties . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of potential anticancer drugs .
Anticonvulsant Activity
These compounds also show anticonvulsant activity . This makes them potential candidates for the development of drugs used in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity .
Antimicrobial Activity
“3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione” and its derivatives have demonstrated antimicrobial action . They inhibit cytoplasmic Mur ligases, enzymes that play a crucial role in the biosynthesis of bacterial cell walls .
Anti-inflammatory Activity
Thiazolidine motifs are known for their anti-inflammatory properties . They could be used in the development of drugs for conditions characterized by inflammation, such as arthritis .
Neuroprotective Activity
These compounds have shown neuroprotective activity . This suggests their potential use in the treatment of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antioxidant Activity
“3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione” and its analogues exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This makes them potential candidates for the development of drugs used to combat oxidative stress, a key factor in aging and many chronic diseases .
Mécanisme D'action
Target of Action
Thiazolidinedione derivatives have been used successfully in the development of potent antidiabetic derivatives . They are known to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase .
Mode of Action
Thiazolidinedione derivatives generally work by interacting with their targets and causing changes that lead to their therapeutic effects .
Biochemical Pathways
Thiazolidinedione derivatives are known to affect various biochemical pathways related to diabetes .
Pharmacokinetics
Thiazolidinedione derivatives are generally designed to have good pharmacokinetic properties .
Result of Action
Thiazolidinedione derivatives are generally known for their diverse therapeutic and pharmaceutical activity .
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
5-(4-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVRLAXHVMXRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

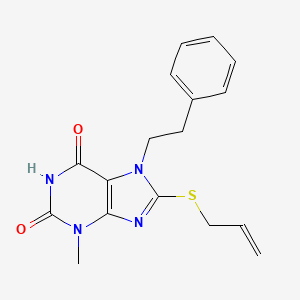
![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)
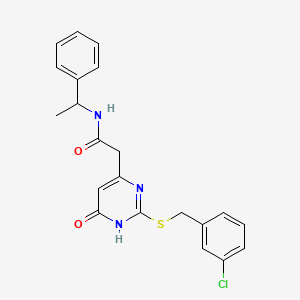
![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2702658.png)

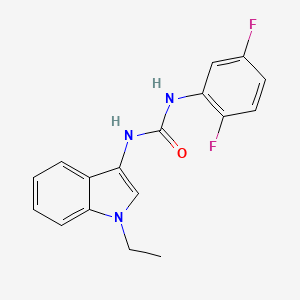
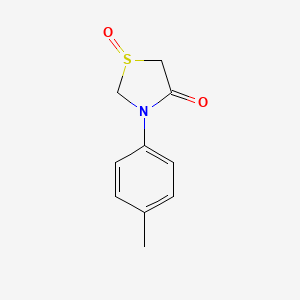
![2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702666.png)
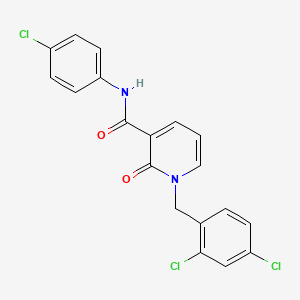
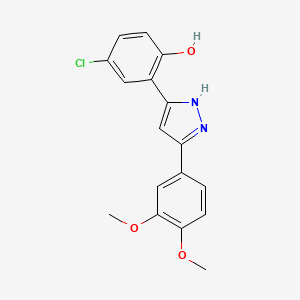
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)